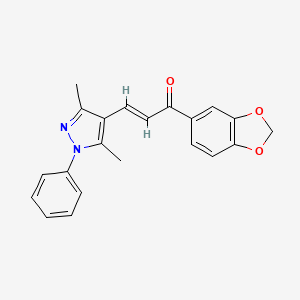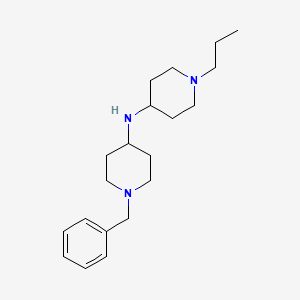
N-(1-benzylpiperidin-4-yl)-1-propylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzylpiperidin-4-yl)-1-propylpiperidin-4-amine is a complex organic compound belonging to the class of piperidines Piperidines are heterocyclic amines with a six-membered ring containing one nitrogen atom This compound is characterized by the presence of two piperidine rings, one of which is substituted with a benzyl group and the other with a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-1-propylpiperidin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 1-benzylpiperidin-4-ylamine, which is then reacted with 1-propylpiperidin-4-amine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like ethanol or tetrahydrofuran (THF) and catalysts such as sodium borohydride (NaBH4) to facilitate the reduction process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like crystallization and chromatography is also common to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)-1-propylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) to reduce any double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl or propyl groups can be replaced with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2/Pd-C, NaBH4
Substitution: Alkyl halides, acyl chlorides, NaOH
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N-(1-benzylpiperidin-4-yl)-1-propylpiperidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-1-propylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors and enzymes. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with sigma-1 receptors, which are involved in regulating intracellular calcium homeostasis and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide
- N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide
- N-(1-benzylpiperidin-4-yl)acetohydrazide
Uniqueness
N-(1-benzylpiperidin-4-yl)-1-propylpiperidin-4-amine is unique due to its dual piperidine structure with distinct benzyl and propyl substitutions This structural feature imparts specific chemical and biological properties that differentiate it from other similar compounds
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-1-propylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3/c1-2-12-22-13-8-19(9-14-22)21-20-10-15-23(16-11-20)17-18-6-4-3-5-7-18/h3-7,19-21H,2,8-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSOUKJVBLPLLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(E)-1-cyano-2-[3-methoxy-4-[(3-nitrophenyl)methoxy]-5-prop-2-enylphenyl]ethenyl]benzoic acid](/img/structure/B5339036.png)
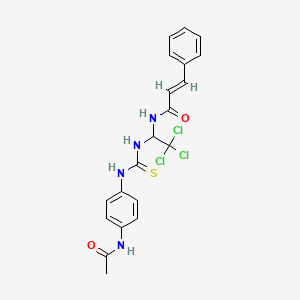
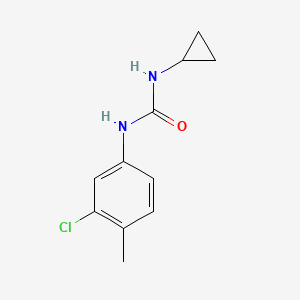
![N-[(1S*,2R*)-2-aminocyclobutyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5339052.png)
![4-{2-[(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}phenol](/img/structure/B5339066.png)
![N-(3,4-difluorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]methanesulfonamide](/img/structure/B5339074.png)
![1-{[5-(5-isoxazolyl)-2-methyl-3-furyl]sulfonyl}-4-azepanamine hydrochloride](/img/structure/B5339089.png)

![2-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-N-(2-methoxyethyl)-N-methyl-2-oxoethanamine](/img/structure/B5339095.png)
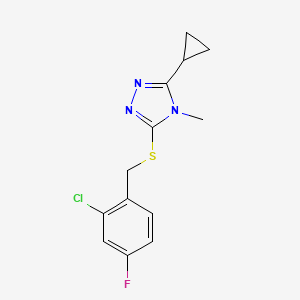
![N-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride](/img/structure/B5339100.png)
![3-amino-5-[(Z)-1-cyano-2-(4-ethoxy-3-methoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile](/img/structure/B5339107.png)

